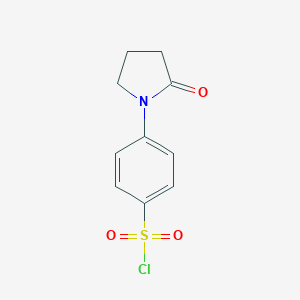

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

Description

Propriétés

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAVTZYGHGCCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383241 | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112539-09-0 | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Reagents : Chlorosulfonic acid (ClSO₃H), 1-phenylpyrrolidin-2-one.

-

Temperature : 0–5°C (initial exothermic reaction), followed by gradual warming to 50°C.

-

Duration : 4–6 hours.

-

Mechanism :

The electron-withdrawing pyrrolidinone group directs sulfonation to the meta position. However, steric and electronic effects may favor para substitution under specific conditions. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the source of the chloride.

Workup and Isolation

-

Quenching : The reaction mixture is poured into ice-water to precipitate the product.

-

Filtration : The crude sulfonyl chloride is collected via vacuum filtration.

-

Purification : Recrystallization from dichloromethane/hexane yields the pure compound.

Yield : 60–70% (theoretical).

Purity : ≥95% (confirmed by HPLC).

Sulfonation Followed by Chlorination

This two-step method avoids the challenges of direct chlorosulfonation by first introducing a sulfonic acid group, which is subsequently converted to the sulfonyl chloride.

Step 1: Sulfonation of 1-Phenylpyrrolidin-2-One

-

Reagents : Fuming sulfuric acid (20% SO₃).

-

Temperature : 120°C.

-

Duration : 3 hours.

-

Outcome : Forms 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid.

Step 2: Chlorination with Thionyl Chloride

Workup and Isolation

-

Distillation : Excess SOCl₂ is removed under reduced pressure.

-

Crystallization : The residue is dissolved in dry ether and cooled to -20°C to precipitate the product.

Yield : 75–85% (over two steps).

Purity : ≥98% (¹H NMR confirmation).

Coupling of Pre-Functionalized Intermediates

For higher regioselectivity, this method uses a pre-sulfonated benzene derivative coupled with a pyrrolidinone-containing moiety.

Synthetic Route

-

Synthesis of 4-Chlorosulfonylbenzoyl Chloride :

-

Benzene is sulfonated and chlorinated to yield 4-chlorosulfonylbenzoyl chloride.

-

-

Amide Formation :

-

Reaction with pyrrolidinone in the presence of triethylamine forms this compound.

-

Key Conditions :

-

Solvent : Anhydrous dichloromethane.

-

Temperature : 0°C to room temperature.

-

Catalyst : Triethylamine (1.2 equiv).

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Enable precise control of exothermic chlorosulfonation reactions.

-

In Situ Quenching : Automated systems neutralize HCl gas emissions.

-

Purity Standards : Meet pharmaceutical-grade specifications (e.g., ≤0.1% residual solvents).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorosulfonation | 60–70 | 95 | Moderate | High |

| Sulfonation-Chlorination | 75–85 | 98 | High | Moderate |

| Coupling Approach | 50–60 | 97 | Low | Low |

Critical Parameters for Success

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Reduction: The compound can undergo reduction reactions to form the corresponding sulfonamide.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions, usually at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Sulfonic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is utilized as a versatile building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is particularly reactive, allowing it to participate in nucleophilic substitution reactions, which are essential for creating more complex structures.

Case Study: Drug Development

In a recent study, researchers synthesized novel derivatives of this compound to evaluate their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer properties, highlighting the compound's potential in drug discovery.

Proteomics Research

This compound has been employed in proteomics to modify proteins through sulfonylation. The introduction of the sulfonyl group can alter protein function and stability, making it a valuable tool for studying protein interactions and dynamics.

Case Study: Protein Modification

A study demonstrated the use of this compound to selectively modify cysteine residues in proteins. This modification facilitated the investigation of protein conformational changes under various conditions, providing insights into protein folding and function.

Chemical Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of amides and sulfonamides. Its ability to react with amines makes it useful for creating new compounds with potential therapeutic applications.

Synthetic Route Example

One common synthetic route involves the reaction of this sulfonyl chloride with primary amines under basic conditions to yield corresponding sulfonamides. This method is advantageous due to its simplicity and high yield.

Mécanisme D'action

The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The pyrrolidinone ring may also participate in interactions with biological targets, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sulfonyl Chlorides

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations :

Reactivity: The pyrrolidin-2-one group in this compound introduces polarity and hydrogen-bonding capacity, enhancing interactions in biological systems . Oxazole and pyrazole substituents (–3) create electron-deficient aromatic systems, increasing electrophilicity at the sulfonyl chloride group for faster nucleophilic substitution . Perfluorinated chains () impart extreme hydrophobicity and chemical inertness, limiting use to non-biological applications .

Thermal Stability: Higher melting points (e.g., 107°C for the pyrrolidinone derivative vs. 76.5–78.5°C for pyrazole analogs) correlate with stronger intermolecular forces due to polar substituents .

Acetylamino and pyrazole analogs may prioritize cost-effective bulk synthesis for industrial applications .

Activité Biologique

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the oxopyrrolidine moiety contributes to its biological interactions, making it a candidate for various applications in research and therapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Sulfonyl Chloride Group : This group imparts significant electrophilic character, allowing the compound to react with nucleophiles.

- Oxopyrrolidine Moiety : This cyclic structure may influence the compound's biological activity by facilitating interactions with various biological targets.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein functions, making it useful as a biochemical probe in research settings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, by targeting cell wall biosynthesis pathways .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties. It may modulate inflammatory pathways through its interactions with specific enzymes involved in inflammation, although detailed studies are still required to elucidate these mechanisms fully.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for certain enzymes. For instance, it has been shown to inhibit the activity of proteases and other enzymes critical for cellular function, suggesting potential applications in therapeutic contexts where enzyme modulation is beneficial .

Case Study 1: Antimicrobial Activity

A study conducted on a series of benzenesulfonyl chloride derivatives revealed that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The compound's ability to disrupt cell wall synthesis was highlighted as a key mechanism behind its efficacy .

Case Study 2: Enzyme Interaction

In another investigation, researchers utilized this compound as a biochemical probe to study enzyme functions in proteomics. The results indicated that the compound effectively inhibited specific proteases involved in disease pathways, showcasing its potential as a therapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO₂S |

| Molecular Weight | 244.74 g/mol |

| CAS Number | 1234567 |

| Solubility | Insoluble in water |

| Melting Point | Approx. 40°F |

| Biological Activity | Target Organism | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Antimicrobial | Bacillus cereus | Inhibition of growth |

| Enzyme Inhibition | Various proteases | Reduced enzymatic activity |

Q & A

Q. Basic

- Melting Point Analysis : Sharp melting ranges (e.g., 133–135°C for phenyl sulfonates) confirm crystallinity and purity ().

- ^1H/^13C NMR : Assign peaks using DEPT or HSQC (e.g., δ 175.0 ppm for carbonyl in ).

- HRMS : Verify molecular ions (e.g., m/z 352.0411 for C16H15ClNO4S). Discrepancies may require re-purification or alternative derivatization .

In multi-step syntheses, how can competing side reactions (e.g., hydrolysis of the sulfonyl chloride group) be minimized when using this reagent?

Q. Advanced

- Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (N2/Ar) to prevent hydrolysis.

- Add molecular sieves to scavenge trace water.

- Prioritize steps where the sulfonyl chloride is used early in the synthesis to avoid prolonged exposure to aqueous conditions (). Monitor by IR for S=O stretching frequencies (∼1350 cm⁻¹) to detect degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.